molecular formula C19H24N4O6 B1204460 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione CAS No. 5720-12-7

7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione

Cat. No.: B1204460
CAS No.: 5720-12-7
M. Wt: 404.4 g/mol
InChI Key: TZVMOPMDLUJXPI-LZWOXQAQSA-N
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Description

7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is a complex organic compound with significant relevance in various scientific fields. This compound is structurally related to riboflavin (vitamin B2), which plays a crucial role in biological systems as a precursor to coenzymes involved in redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications to introduce the tetrahydroxypentyl side chain .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione involves its interaction with various molecular targets and pathways. As a redox-active compound, it can participate in electron transfer reactions, influencing cellular redox states. This can affect various biochemical pathways, including those involved in energy production, detoxification, and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5720-12-7

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

IUPAC Name

7,8-diethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C19H24N4O6/c1-3-9-5-11-12(6-10(9)4-2)23(7-13(25)16(27)14(26)8-24)17-15(20-11)18(28)22-19(29)21-17/h5-6,13-14,16,24-27H,3-4,7-8H2,1-2H3,(H,22,28,29)/t13-,14+,16-/m0/s1

InChI Key

TZVMOPMDLUJXPI-LZWOXQAQSA-N

SMILES

CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Isomeric SMILES

CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Synonyms

7,8-diethyl-10-(1'-D-ribityl)isoalloxazine
7,8-diethylflavin

Origin of Product

United States

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